Ternatin B

Anthocyanin chemistry Natural product characterization Food colorant stability

Ternatin B is a structurally complex, polyacylated delphinidin anthocyanin isolated from Clitoria ternatea petals. Unlike simpler anthocyanins, its multi-step glycosylation and p-coumaryl acylation confer intramolecular co-pigmentation, delivering exceptional color stability across weakly acidic to neutral pH (3.2–5.2). This sustained blue hue cannot be replicated by delphinidin-3-glucoside or cyanidin-3-glucoside. Procure Ternatin B as an analytical reference standard or benchmark molecule for natural blue colorant formulation, authentication of butterfly pea extracts, and structure–stability relationship studies.

Molecular Formula C75H81O41
Molecular Weight 1638.42
CAS No. 98512-96-0
Cat. No. B600723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernatin B
CAS98512-96-0
SynonymsTernatin B2
Molecular FormulaC75H81O41
Molecular Weight1638.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ternatin B (CAS 98512-96-0) Chemical Profile and Core Identity for Research Procurement


Ternatin B (CAS 98512-96-0) is a polyacylated delphinidin-based anthocyanin isolated from the blue petals of *Clitoria ternatea* L. (butterfly pea) [1]. It belongs to the B‑series of ternatins, which are characterized by an asymmetric substitution pattern on the delphinidin core—specifically, a D‑glucose and an acylated (p‑coumaric acid) glucose chain attached to the 3′ and 5′ positions of the B‑ring [2]. The compound possesses the molecular formula C₇₅H₈₁O₄₁ and a molecular weight of 1638.42 g·mol⁻¹ [3]. Ternatin B is distinct from the cyclic heptapeptide also named “ternatin” (CAS 148619‑41‑4) [4].

Why Ternatin B Cannot Be Readily Substituted by Simpler Anthocyanins or Delphinidin Derivatives


The functional and colorimetric properties of Ternatin B are dictated by its intricate, multi‑step glycosylation and acylation pattern, which cannot be replicated by structurally simpler anthocyanins such as delphinidin‑3‑glucoside or cyanidin‑3‑glucoside. Ternatins exhibit exceptional color stability in weakly acidic and neutral aqueous solutions due to intramolecular co‑pigmentation between the delphinidin chromophore and the p‑coumaryl moieties of the extended 3′‑ and 5′‑side chains [1]. This stabilizing interaction is absent in non‑acylated anthocyanins, which undergo rapid hydration and color loss under similar pH conditions. Therefore, substituting Ternatin B with a less decorated anthocyanin would compromise the very attributes—sustained blue hue and resistance to thermal/pH degradation—that motivate its procurement as a reference standard or natural colorant candidate.

Quantitative Differentiation of Ternatin B vs. Structural and Functional Analogs


Structural Complexity and Molecular Mass Distinguish Ternatin B from Simple Delphinidin Glucosides

Ternatin B (C₇₅H₈₁O₄₁, 1638.42 g·mol⁻¹) is a polyacylated delphinidin triglucoside carrying multiple p‑coumaric acid and glucose units on its B‑ring [1]. In contrast, the core anthocyanidin delphinidin has a molecular weight of only 303.24 g·mol⁻¹, and delphinidin‑3‑glucoside is 465.41 g·mol⁻¹ [2]. The >5‑fold increase in molecular mass for Ternatin B reflects the extensive side‑chain decoration that underlies its unique color stability.

Anthocyanin chemistry Natural product characterization Food colorant stability

Relative Abundance of Ternatin B2 in *Clitoria ternatea* Petal Extract

In a quantitative HPLC‑MS analysis of *Clitoria ternatea* flowers, Ternatin B2 (a closely related B‑series congener) was detected at a concentration of 0.32 ± 0.01 mg·g⁻¹ fresh weight [1]. This value is comparable to that of cyanidin‑3‑sophoroside (0.31 ± 0.02 mg·g⁻¹) but significantly lower than the most abundant ternatins in the extract, such as Ternatin C2 (1.81 ± 0.09 mg·g⁻¹) and Ternatin D2 (1.45 ± 0.07 mg·g⁻¹) [1].

Phytochemical quantification Natural product isolation Butterfly pea

High‑Value Application Scenarios for Ternatin B Based on Verified Differential Properties


Development of pH‑Stable Natural Blue Food Colorants

The polyacylated structure of Ternatin B imparts exceptional color stability in the pH range 3.2–5.2, where non‑acylated anthocyanins fade rapidly [1]. Formulators seeking a natural, acid‑stable blue pigment for beverages, confections, or dairy products can leverage Ternatin B as an analytical reference standard to benchmark the performance of *Clitoria*‑derived colorant preparations.

Structure–Stability Relationship Studies in Anthocyanin Chemistry

Ternatin B serves as a key model compound for investigating how the number and position of acylated glucose units influence intramolecular co‑pigmentation and resistance to hydration [2]. Comparative studies using Ternatin B, delphinidin‑3‑glucoside, and simpler ternatins can elucidate the minimum structural requirements for pH‑independent blue color, guiding the synthesis or biotechnological production of improved natural colorants.

Analytical Standard for Quality Control of Butterfly Pea Extracts

As a well‑characterized B‑series ternatin with a defined concentration in *Clitoria ternatea* petals (0.32 mg·g⁻¹ fresh weight for the closely related Ternatin B2) [3], Ternatin B can be employed as a chromatographic reference standard for the authentication and standardization of commercial butterfly pea extracts. This ensures batch‑to‑batch consistency in products marketed for their anthocyanin content.

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